N-Dodecanoyl-phenlyalanine

Micellization thermodynamics Isothermal titration calorimetry π-π stacking interaction

N-Dodecanoyl-phenylalanine (also referred to as N-lauroyl-phenylalanine, C12Phe, or sodium N-dodecanoyl-L-phenylalaninate as the sodium salt, CAS 14379-64-7 / 37869-82-2) is an anionic, amino acid-based lipo-surfactant belonging to the N-acyl amino acid surfactant family. Its molecular architecture comprises a 12-carbon (dodecanoyl) hydrophobic tail amide-linked to the α-carboxyl and α-amino groups of L-phenylalanine, yielding a head group that carries a benzyl side chain capable of π-π stacking interactions not available to aliphatic amino acid-based analogs such as glycinate, alaninate, valinate, or leucinate derivatives.

Molecular Formula C21H33NO3
Molecular Weight 347.5 g/mol
Cat. No. B12281566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Dodecanoyl-phenlyalanine
Molecular FormulaC21H33NO3
Molecular Weight347.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(=O)NC(CC1=CC=CC=C1)C(=O)O
InChIInChI=1S/C21H33NO3/c1-2-3-4-5-6-7-8-9-13-16-20(23)22-19(21(24)25)17-18-14-11-10-12-15-18/h10-12,14-15,19H,2-9,13,16-17H2,1H3,(H,22,23)(H,24,25)
InChIKeyRKQUHHNIJVGMIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Dodecanoyl-phenylalanine for Surfactant Procurement: Baseline Identity and Class Positioning


N-Dodecanoyl-phenylalanine (also referred to as N-lauroyl-phenylalanine, C12Phe, or sodium N-dodecanoyl-L-phenylalaninate as the sodium salt, CAS 14379-64-7 / 37869-82-2) is an anionic, amino acid-based lipo-surfactant belonging to the N-acyl amino acid surfactant family [1]. Its molecular architecture comprises a 12-carbon (dodecanoyl) hydrophobic tail amide-linked to the α-carboxyl and α-amino groups of L-phenylalanine, yielding a head group that carries a benzyl side chain capable of π-π stacking interactions not available to aliphatic amino acid-based analogs such as glycinate, alaninate, valinate, or leucinate derivatives [2]. This aromatic character fundamentally distinguishes the compound's self-assembly thermodynamics, membrane-interaction profile, and salt-responsiveness from other surfactants sharing an identical C12 chain, making generic substitution within the N-dodecanoyl amino acid class a non-trivial procurement decision [3].

Why N-Dodecanoyl-phenylalanine Cannot Be Generically Substituted: The Aromatic Advantage in Amino Acid Surfactant Selection


Within the N-dodecanoyl amino acid surfactant series (Gly, Ala, Val, Leu, Phe), the critical micelle concentration (CMC) decreases monotonically with increasing amino acid residue hydrophobicity—a trend that might superficially suggest phenylalanine is merely 'the most hydrophobic' member on a smooth continuum [1]. However, isothermal titration calorimetry reveals that C12Phe is the singular exception to the enthalpy–hydrophobicity relationship that governs every other family member: while the enthalpy of micelle formation decreases (or becomes more negative) with increasing residue hydrophobicity for Gly, Ala, Val, and Leu, C12Phe uniquely exhibits an increase in enthalpy [1]. This thermodynamic anomaly, attributed to strong intra-micelle π-π stacking between benzyl side chains, is accompanied by deviations in heat capacity and aggregation number relative to aliphatic-headgroup analogs . Consequently, the micellization mechanism of C12Phe is qualitatively different—not merely quantitatively shifted—from its closest structural relatives, meaning that substituting C12Gly, C12Ala, C12Val, or C12Leu for C12Phe in a formulation will not yield a predictably scaled performance outcome.

N-Dodecanoyl-phenylalanine Procurement Evidence: Quantified Differentiation Against Closest Analogs


Thermodynamic Anomaly in Micellization: C12Phe vs. All Aliphatic N-Dodecanoyl Amino Acid Surfactants

In a systematic ITC study of seven sodium N-dodecanoyl amino acid surfactants (C12Gly, C12Ala, C12Val, C12Leu, C12Phe, C12Gln, C12Thr), the enthalpy of micelle formation (ΔH_mic) decreased with increasing amino acid hydrophobicity for every aliphatic-headgroup surfactant—transitioning from positive at 288.15 K to negative above ~308.15 K. C12Phe was the sole exception: its ΔH_mic increased rather than decreased, and its micellization behavior additionally deviated in terms of both heat capacity (ΔC_p) and aggregation number (N_agg) from all other amino acid systems [1]. The negative enthalpy of micelle formation and elevated Krafft temperature were noted as distinctive features of C12Phe [2]. This thermodynamic divergence is attributed to strong intra-micelle π-π stacking interactions between phenylalanine benzyl side chains—an interaction mode structurally impossible for glycinate, alaninate, valinate, or leucinate head groups [3].

Micellization thermodynamics Isothermal titration calorimetry π-π stacking interaction

Unique Phospholipid Membrane Perturbation Below CMC: N-Dodecanoylphenylalanine vs. Other N-Dodecanoyl Amino Acid Surfactants

In DPPC vesicle incorporation studies, fluorescence polarization of 1,6-diphenyl-1,3,5-hexatriene (DPH) embedded in the vesicle membrane was measured in the presence of several N-dodecanoyl amino acid-type surfactants at concentrations below their respective CMCs. For all tested surfactants except one, DPH polarization remained essentially unchanged, indicating negligible perturbation of the lipid membrane interior. The sole exception was the N-dodecanoylphenylalanine system, which produced a measurable change in DPH polarization even at sub-CMC concentrations, signifying a unique capacity to intercalate into and alter the order parameter of the phospholipid bilayer [1][2]. The binding constant of the surfactant to DPPC vesicles increased with amino acid hydrophobicity, yet the polarization effect remained uniquely selective to the phenylalanine derivative, suggesting that hydrophobicity alone does not explain this membrane-ordering capability [1].

Membrane interaction DPH polarization Phospholipid vesicles Drug delivery

NaCl-Induced Micellar Growth at Lower Salt Concentration vs. Aliphatic N-Dodecanoyl Amino Acid Surfactants

The effect of NaCl on micellar properties was compared across sodium N-dodecanoyl-glycinate (Lau-Gly), -valinate (Lau-Val), -leucinate (Lau-Leu), and -phenylalaninate (Lau-Phe) using fluorescent probes. Two breakpoints in microviscosity vs. NaCl concentration curves defined the onset of micellar growth (first breakpoint) and intermicellar interaction (second breakpoint). The NaCl concentrations at both breakpoints increased in the order Lau-Phe < Lau-Leu < Lau-Val ≈ Lau-Gly, meaning the phenylalanine derivative required the lowest salt concentration to initiate micellar growth and intermicellar interactions [1]. Additionally, the absolute value of the slope in the Corrin-Harkins plot (CMC vs. log[salt]) was smaller for Lau-Phe and Lau-Leu than for Lau-Gly and Lau-Val, indicating a reduced salting-out contribution to CMC reduction for the more hydrophobic amino acid head groups [2].

Salt responsiveness Micellar growth Aggregation number Corrin-Harkins plot

Superior Surface-Active Properties of Sodium N-Acylphenylalanines vs. Sodium Lauryl Sulfate (SDS)

A series of sodium N-acylphenylalanines (NaNAPhe) synthesized from vegetable oils was benchmarked against sodium lauryl sulfate (SLS/SDS), the industry-standard anionic surfactant. The NaNAPhe compounds exhibited critical micelle concentrations (CMC) as low as 0.018–0.00041 mmol/L, calcium tolerance of 26.5–65.8 ppm, and emulsion stability of 262–844 seconds—all superior to the reference SLS [1][2]. While this study evaluated mixed fatty acyl chain compositions rather than pure C12 (dodecanoyl) exclusively, the phenylalanine head group consistently conferred high performance across varying acyl sources. Notably, all NaNAPhe variants except those derived from coconut fatty acid exhibited cytotoxicity against human cancer cell lines, indicating potential dual-function (surface activity + bioactivity) applications beyond those of conventional sulfate-based surfactants [1].

CMC Calcium tolerance Emulsion stability Green surfactants

Head-Group Hydrophobicity Drives BSA Binding Affinity: Phenylalanine vs. Glycine Head Group

Interactions of N-acyl amino acid-based anionic surfactants (identical C12 chain; varied head group: Gly, Ala, Val, Leu, Phe) with bovine serum albumin (BSA) were quantified using fluorescence spectroscopy and isothermal titration calorimetry. Binding constants showed a clear dependence on amino acid head-group hydrophobicity, with phenylalanine derivatives exhibiting the strongest binding among the series [1][2]. Binding occurred simultaneously at drug-binding sites I and II of BSA subdomains IIA and IIIA, and CD spectroscopy indicated that BSA adopted a more structured conformation upon surfactant binding at low concentrations [1]. While exact numerical binding constants (K_b) are not extractable from the abstract alone, the authors conclude that 'the binding constant values clearly indicate a significant head-group effect on the BSA–surfactant interaction and the interaction is mainly hydrophobic in nature' [1].

Protein-surfactant interaction Bovine serum albumin Binding constant Drug delivery

N-Dodecanoyl-phenylalanine: Evidence-Backed Application Scenarios for Procurement and R&D


Low-Concentration Membrane-Active Agent for Drug Delivery and Permeation Enhancement

N-Dodecanoyl-phenylalanine is uniquely capable among N-dodecanoyl amino acid surfactants of altering phospholipid membrane order (measured via DPH fluorescence polarization) at concentrations below its CMC [1]. This property, combined with its high binding affinity for serum albumin driven by the hydrophobic phenylalanine head group [2], positions the compound as a candidate for sub-CMC membrane permeation enhancement in transdermal, nasal, or oral drug delivery systems. A procurement decision favoring the phenylalanine derivative over glycinate or leucinate analogs is supported when the formulation goal requires membrane interaction without reaching micellization, which could otherwise cause uncontrolled solubilization of lipid barriers.

Salt-Responsive Rheology Modifier for Low-Ionic-Strength Personal Care Formulations

Sodium N-dodecanoyl-phenylalaninate undergoes micellar growth and intermicellar interaction (transitions linked to viscosity build) at significantly lower NaCl concentrations than glycinate, valinate, or leucinate analogs [3]. This enables viscosity modulation and structured-phase formation in shampoos, body washes, or liquid cleansers where consumer trends demand reduced salt content. The smaller Corrin-Harkins slope for the phenylalanine derivative further implies that CMC is less sensitive to further salt addition once the initial response is triggered, providing a more predictable performance window [3].

High-Performance, Hard-Water-Tolerant Green Surfactant Platform

Sodium N-acylphenylalanines demonstrate CMC values up to 20,000-fold lower than SDS, with superior calcium tolerance (26.5–65.8 ppm) and extended emulsion stability (262–844 s) [4]. These quantitative advantages translate directly into procurement value for formulations requiring robust performance in hard water (e.g., household cleaners, laundry detergents, agricultural adjuvants) or ultra-low surfactant loading (e.g., sensitive-skin personal care). The vegetable-oil-derived synthesis route [4] further supports procurement aligned with sustainability mandates.

Biophysical Tool for Membrane Protein and Drug-Protein Interaction Studies

The compound's dual ability to (i) selectively perturb DPPC membrane order at sub-CMC concentrations [1] and (ii) bind with measurable, head-group-dependent affinity to serum albumin at drug-binding sites I and II [2] makes N-dodecanoyl-phenylalanine a valuable probe for biophysical research on membrane protein dynamics, protein-surfactant complexation, and competitive drug displacement assays. Replacing this compound with an aliphatic-head analog (e.g., N-dodecanoyl-glycinate) would fundamentally alter the interaction profile and compromise comparability across studies.

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